REACTION_CXSMILES
|
[Mg].[CH2:2](Br)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:10]1(=[O:16])[CH2:15][CH2:14][CH2:13][CH:12]=[CH:11]1>CCOCC.[Cu](I)I>[CH2:2]([C:12]1[CH2:13][CH2:14][CH2:15][C:10](=[O:16])[CH:11]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
C1(C=CCCC1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
while stirring for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500-ml four-necked flask equipped with a thermometer and a condenser
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
that reflux
|
Type
|
ADDITION
|
Details
|
After completion of the drop addition
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Type
|
CUSTOM
|
Details
|
a liquid reaction mixture
|
Type
|
CUSTOM
|
Details
|
A 500-ml four-necked flask equipped with a thermometer
|
Type
|
CUSTOM
|
Details
|
the liquid reaction mixture
|
Type
|
ADDITION
|
Details
|
was added dropwise at -5° C
|
Type
|
CUSTOM
|
Details
|
the temperature of the resulting liquid reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was then raised to room temperature
|
Type
|
CUSTOM
|
Details
|
The liquid reaction mixture
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
21 g of the resulting crude product were purified by column chromatography
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1=CC(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.6 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |